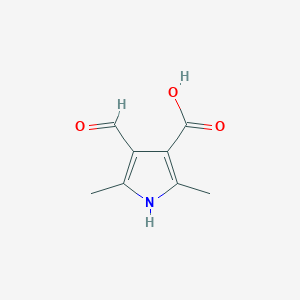![molecular formula C10H11ClN2O4 B2869568 N-[4-(2-chloroethoxy)-2-nitrophenyl]acetamide CAS No. 672961-06-7](/img/structure/B2869568.png)
N-[4-(2-chloroethoxy)-2-nitrophenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2-chloroethoxy)-2-nitrophenyl]acetamide is an organic compound with applications in various fields, including chemistry, biology, and medicine. The compound's structure includes a nitrophenyl group, a chloroethoxy group, and an acetamide group, making it a valuable subject for chemical and pharmacological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-chloroethoxy)-2-nitrophenyl]acetamide typically involves multiple steps, starting with the nitration of an appropriate phenol derivative to introduce the nitro group. This is followed by the introduction of the chloroethoxy group through an etherification reaction. Finally, acylation introduces the acetamide group. Each step requires precise control of reaction conditions such as temperature, pH, and the use of specific reagents.
Industrial Production Methods
Industrial production may involve optimizing the reaction conditions for scalability, such as using more efficient catalysts or altering the solvent systems to increase yield and purity. This often requires detailed process engineering to ensure the safe and cost-effective manufacture of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(2-chloroethoxy)-2-nitrophenyl]acetamide undergoes several types of chemical reactions, including:
Oxidation: : Typically involves strong oxidizing agents.
Reduction: : Can be reduced to amines using reducing agents like hydrogen in the presence of a catalyst.
Substitution: : Both nucleophilic and electrophilic substitutions are possible due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: : Sodium hydroxide for nucleophilic substitution; halogen carriers for electrophilic substitution.
Major Products
Depending on the type of reaction, the major products can include various substituted derivatives, reduced amines, or oxidation products, providing numerous compounds for further study.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-[4-(2-chloroethoxy)-2-nitrophenyl]acetamide is used to study reaction mechanisms and as a precursor in the synthesis of more complex molecules.
Biology
In biological research, this compound can act as a ligand or inhibitor in various biochemical assays, helping to elucidate enzyme functions and protein interactions.
Medicine
Medically, it might be explored for its pharmacological properties, such as potential antimicrobial or anti-inflammatory effects, although extensive research is needed to confirm any therapeutic uses.
Industry
Industrial applications might include its use as an intermediate in the synthesis of dyes, agrochemicals, and other industrial chemicals, given its structural versatility.
Wirkmechanismus
The mechanism of action of N-[4-(2-chloroethoxy)-2-nitrophenyl]acetamide involves interactions with specific molecular targets, such as enzymes or receptors. Its effects could be mediated through the inhibition or activation of these targets, leading to changes in biochemical pathways. Detailed mechanistic studies would be necessary to identify the exact pathways and targets involved.
Vergleich Mit ähnlichen Verbindungen
N-[4-(2-chloroethoxy)-2-nitrophenyl]acetamide can be compared to similar compounds like N-(2-chlorophenyl)acetamide or 4-nitrophenylacetamide. Its unique combination of functional groups may offer distinct reactivity and biological activity. For example, while N-(2-chlorophenyl)acetamide shares the chlorophenyl structure, it lacks the nitro group, which can significantly alter its chemical properties and applications.
List of Similar Compounds
N-(2-chlorophenyl)acetamide
4-nitrophenylacetamide
N-(4-nitrophenyl)acetamide
The presence of the nitro, chloroethoxy, and acetamide groups in this compound sets it apart, providing unique chemical and biological properties for diverse applications.
Eigenschaften
IUPAC Name |
N-[4-(2-chloroethoxy)-2-nitrophenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O4/c1-7(14)12-9-3-2-8(17-5-4-11)6-10(9)13(15)16/h2-3,6H,4-5H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFDICHNIQWCSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)OCCCl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2869489.png)






![4-[(1E)-(hydroxyimino)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2869498.png)

![2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2869500.png)
![2-(4-Methoxyphenyl)-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide](/img/structure/B2869502.png)
![7-Methyl-2-(5-methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2869506.png)

